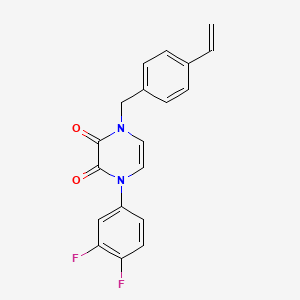

1-(3,4-difluorophenyl)-4-(4-vinylbenzyl)pyrazine-2,3(1H,4H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-difluorophenyl)-4-(4-vinylbenzyl)pyrazine-2,3(1H,4H)-dione is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DFVP and is synthesized using a specific method that involves several steps.

科学的研究の応用

Electron-Transport Materials

- Electron Mobility and Organic Light-Emitting Devices : A study by Huang et al. (2006) discusses the synthesis of dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives, including quinoxaline and pyrazine moieties. These compounds exhibit high electron mobilities and have been identified as effective electron-transport materials for organic light-emitting devices.

Organic Synthesis and Chemical Properties

- Reactions with Hydrazines : Threadgill et al. (1993) investigated the reaction of hexafluoropentane-2,4-dione with hydrazines, which is relevant to understanding the chemical properties and reactions of similar diones Threadgill, Heer, & Jones, 1993.

- Synthesis of Pyrazine Derivatives : The synthesis of pyrazine derivatives, including pyrazolines and pyrazolidines, is a key area of research. Various studies Zelenin et al. (2002), Tran et al. (2013), and Akcamur et al. (1986) focus on this aspect.

Antitumor and Pharmaceutical Applications

- Synthesis and Antitumor Activity : Singh and Tomassini (2001) synthesized analogues of flutimide, a pyrazine-2,6-dione, demonstrating their potential for inhibiting influenza virus Singh & Tomassini, 2001.

- Inhibition Studies and Anticancer Profile : Channar et al. (2018) explored carboxy pyrazole derivatives for their potential in inhibiting enzymes with an anticancer profile Channar et al., 2018.

- Antitumor Activity of Pyrazolo[1,5-a]pyrimidine : Liu et al. (2020) conducted a study on the antitumor activity of a pyrazolo[1,5-a]pyrimidine derivative, indicating the relevance of pyrazine derivatives in cancer research Liu, Zhao, & Lu, 2020.

Green Chemistry and Synthesis

- Eco-Friendly Synthesis : Yazdani-Elah-Abadi et al. (2017) developed an environmentally benign procedure for synthesizing benzo[a]pyrano[2,3-c]phenazine derivatives, showcasing the importance of green chemistry in the synthesis of pyrazine derivatives Yazdani-Elah-Abadi et al., 2017.

作用機序

Target of Action

Drugs typically work by binding to specific receptors in the body. These receptors can be proteins, enzymes, or even sections of DNA in the case of certain anticancer drugs .

Mode of Action

Once a drug binds to its target, it can either activate or inhibit the target’s function. This depends on whether the drug is an agonist (activator) or antagonist (inhibitor) of the target .

Biochemical Pathways

The interaction between a drug and its target can affect various biochemical pathways. For example, a drug targeting an enzyme involved in a metabolic pathway could alter the production of certain metabolites .

Pharmacokinetics

This involves the absorption, distribution, metabolism, and excretion (ADME) of the drug. Factors such as the drug’s chemical properties, the route of administration, and the patient’s physiological state can affect these processes .

Result of Action

The ultimate effects of a drug depend on its mode of action and the biochemical pathways it affects. This can range from relieving symptoms, curing a disease, or even causing side effects .

Action Environment

The efficacy and stability of a drug can be influenced by various environmental factors. These can include the pH of the body part where the drug is administered, the presence of other drugs in the body, and even the patient’s diet .

特性

IUPAC Name |

1-(3,4-difluorophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O2/c1-2-13-3-5-14(6-4-13)12-22-9-10-23(19(25)18(22)24)15-7-8-16(20)17(21)11-15/h2-11H,1,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCSDYVOYDWYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2936663.png)

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2936664.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2936672.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2936673.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2936676.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2936679.png)

![5-benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2936682.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2936686.png)